Cyclohexyl-furan-2-ylmethyl-amine oxalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl-furan-2-ylmethyl-amine oxalate involves the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction time, solvent, and amounts of the substrates are optimized to achieve good or very good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the use of microwave-assisted synthesis and effective coupling reagents suggests that similar methods could be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-furan-2-ylmethyl-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen (H2) for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination of furanic compounds can yield valuable amine compounds .
Scientific Research Applications
Cyclohexyl-furan-2-ylmethyl-amine oxalate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the production of bio-based chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl-furan-2-ylmethyl-amine oxalate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
- Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate
Uniqueness
Cyclohexyl-furan-2-ylmethyl-amine oxalate is unique due to its specific structure, which includes both cyclohexyl and furan rings. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C13H19NO5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)cyclohexanamine;oxalic acid |
InChI |
InChI=1S/C11H17NO.C2H2O4/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11;3-1(4)2(5)6/h4,7-8,10,12H,1-3,5-6,9H2;(H,3,4)(H,5,6) |
InChI Key |
VTKRNTPJUDLRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CO2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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